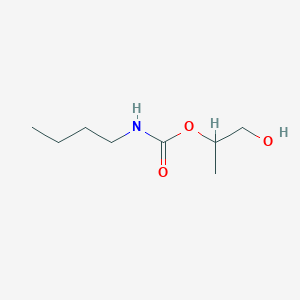![molecular formula C8H10ClNO3 B14516645 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride CAS No. 62758-43-4](/img/structure/B14516645.png)
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxyamino group attached to the benzene ring, which is further modified by the addition of a hydrochloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Hydroxyamination: The benzoic acid undergoes a hydroxyamination reaction, where a hydroxyamino group is introduced to the benzene ring. This step often requires the use of hydroxylamine hydrochloride as a reagent and a suitable solvent such as ethanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process typically includes:
Reactor Setup: A reactor equipped with a reflux condenser is used to carry out the hydroxyamination reaction.
Purification: The crude product is purified through recrystallization or filtration to obtain the pure compound.
Quality Control: The final product undergoes quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)benzoic acid: Similar structure but lacks the hydroxy group.
2-Hydroxybenzoic acid: Similar structure but lacks the amino group.
Benzoic acid: The parent compound without any substitutions.
Uniqueness
2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride is unique due to the presence of both hydroxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62758-43-4 |
|---|---|
Molekularformel |
C8H10ClNO3 |
Molekulargewicht |
203.62 g/mol |
IUPAC-Name |
2-[(hydroxyamino)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c10-8(11)7-4-2-1-3-6(7)5-9-12;/h1-4,9,12H,5H2,(H,10,11);1H |
InChI-Schlüssel |
AWHWYMGQJCGJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNO)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[(furan-2-yl)oxy]silane](/img/structure/B14516565.png)
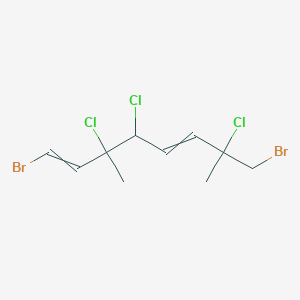
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
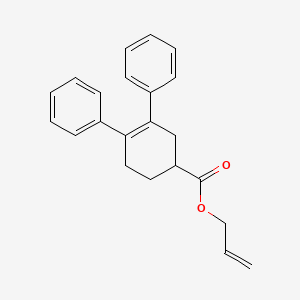

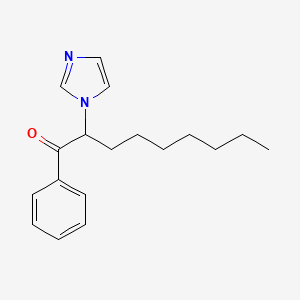
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)

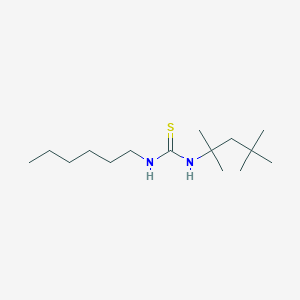
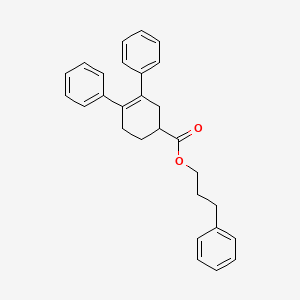
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
